1,2,3,4-Tetrahydroquinoline-3-carboxylic acid hydrochloride
Overview
Description
1,2,3,4-Tetrahydroquinoline-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C₁₀H₁₁NO₂·HCl It is a derivative of tetrahydroquinoline, featuring a carboxylic acid group and a hydrochloride salt
Synthetic Routes and Reaction Conditions:
Reduction of Quinoline Derivatives: One common synthetic route involves the reduction of quinoline derivatives to produce 1,2,3,4-tetrahydroquinoline-3-carboxylic acid. This can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Pictet-Spengler Cyclization: Another method involves the Pictet-Spengler cyclization reaction, which is a key step in synthesizing tetrahydroquinoline derivatives. This reaction typically uses an aldehyde or ketone and an amine in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound involves scaling up these synthetic routes. The process requires careful control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, converting the tetrahydroquinoline ring to quinoline derivatives.
Reduction: Reduction reactions can further reduce the compound, leading to the formation of simpler derivatives.
Substitution Reactions: Substitution reactions can occur at various positions on the tetrahydroquinoline ring, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Quinoline derivatives.
Reduction Products: Simpler tetrahydroquinoline derivatives.
Substitution Products: Derivatives with different functional groups.
Mechanism of Action
Target of Action
1,2,3,4-Tetrahydroquinoline-3-carboxylic acid hydrochloride is a small-molecule inhibitor that primarily targets the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) immune checkpoint axis . This axis is a key player in immune regulation and evasion of immune surveillance by tumor cells .
Mode of Action
The compound interacts with its targets by blocking the interaction of PD-1 with PD-L1 on tumor cells . This reinvigorates exhausted immune cells of both the innate and adaptive immune systems, enabling the host immune cells to detect and eliminate previously “hidden” cancers .
Biochemical Pathways
The compound affects the PD-1/PD-L1 immune checkpoint pathway . By inhibiting this pathway, it disrupts the immunosuppressive mechanism exploited by tumor cells, leading to the reactivation of the immune response against these cells .
Pharmacokinetics
It is known that the compound has a high gi absorption and is bbb permeant . These properties suggest that the compound has good bioavailability.
Result of Action
The primary result of the compound’s action is the reinvigoration of exhausted immune cells . This leads to the detection and elimination of previously “hidden” cancers . The compound has demonstrated remarkable tumor regression and remission in select cancer patients .
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and fine chemicals.
Biology: It serves as a tool in biological studies to understand the role of quinoline derivatives in biological systems.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Tetrahydroisoquinoline: A structurally related compound with similar applications in organic synthesis and drug development.
Quinoline: The parent compound from which tetrahydroquinoline derivatives are derived.
Uniqueness: 1,2,3,4-Tetrahydroquinoline-3-carboxylic acid hydrochloride is unique due to its specific structural features, such as the carboxylic acid group and the hydrochloride salt, which influence its reactivity and applications compared to other similar compounds.
Properties
IUPAC Name |
1,2,3,4-tetrahydroquinoline-3-carboxylic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.ClH/c12-10(13)8-5-7-3-1-2-4-9(7)11-6-8;/h1-4,8,11H,5-6H2,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMOYVTWZOKCAGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC2=CC=CC=C21)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40695772 | |
Record name | 1,2,3,4-Tetrahydroquinoline-3-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40695772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187931-92-5 | |
Record name | 3-Quinolinecarboxylic acid, 1,2,3,4-tetrahydro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187931-92-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3,4-Tetrahydroquinoline-3-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40695772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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